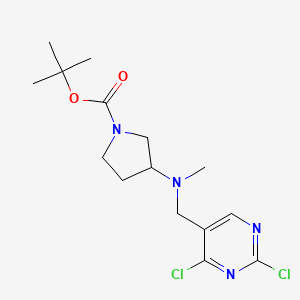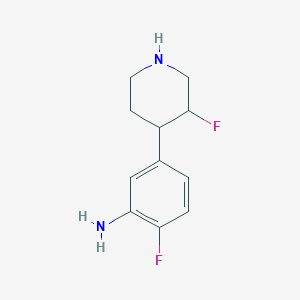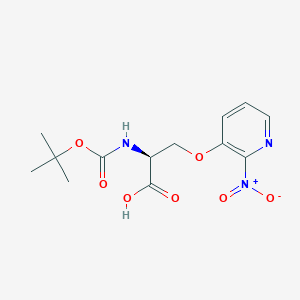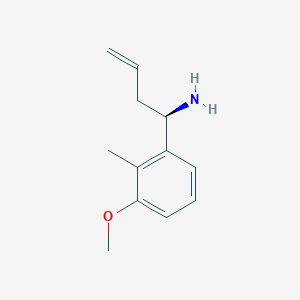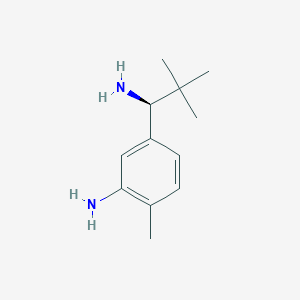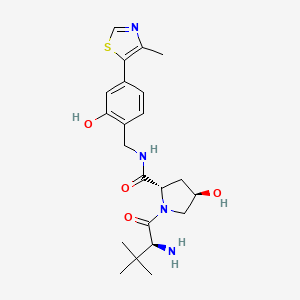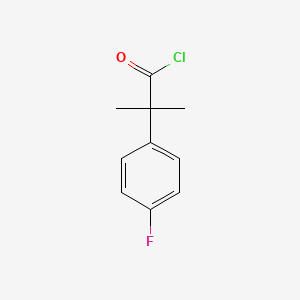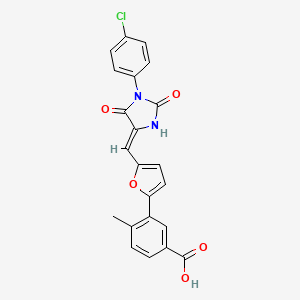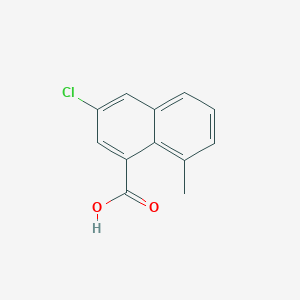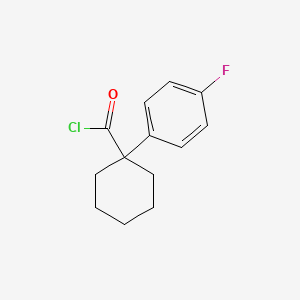
1-(4-Fluoro-phenyl)-cyclohexanecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)cyclohexane-1-carbonyl chloride is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further bonded to a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)cyclohexane-1-carbonyl chloride can be synthesized through the reaction of 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid with thionyl chloride. The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-fluorophenyl)cyclohexane-1-carbonyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid and hydrogen chloride.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic media at room temperature.
Reduction: Requires the use of strong reducing agents under anhydrous conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid: from hydrolysis.
1-(4-Fluorophenyl)cyclohexanol: from reduction.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form stable amide and ester linkages.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 1-(4-fluorophenyl)cyclohexane moiety into target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid
- 1-(4-Fluorophenyl)cyclohexane-1-methanol
- 1-(4-Fluorophenyl)cyclohexane-1-amine
Uniqueness: 1-(4-Fluorophenyl)cyclohexane-1-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable amide and ester linkages distinguishes it from other similar compounds, providing versatility in the development of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C13H14ClFO |
|---|---|
Molekulargewicht |
240.70 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C13H14ClFO/c14-12(16)13(8-2-1-3-9-13)10-4-6-11(15)7-5-10/h4-7H,1-3,8-9H2 |
InChI-Schlüssel |
GQDUQHMKEDAGII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


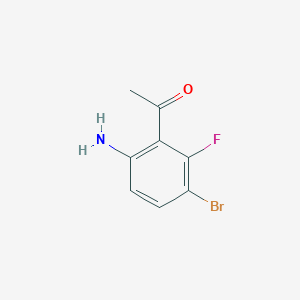

![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
